1-(Chloromethyl)cyclohepta-1,3,5-triene
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Overview
Description
1-(Chloromethyl)cyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with three conjugated double bonds and a chloromethyl group attached to one of the carbon atoms
Preparation Methods
The synthesis of 1-(Chloromethyl)cyclohepta-1,3,5-triene typically involves the chloromethylation of cyclohepta-1,3,5-triene. Cyclohepta-1,3,5-triene itself can be synthesized through several methods, including:
Photochemical Reaction: Benzene reacts with diazomethane under photochemical conditions to form cyclohepta-1,3,5-triene.
For the chloromethylation step, cyclohepta-1,3,5-triene is treated with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.
Chemical Reactions Analysis
1-(Chloromethyl)cyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form cyclohepta-1,3,5-triene carboxylic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, yielding cyclohepta-1,3,5-triene.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(Chloromethyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands in organometallic chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)cyclohepta-1,3,5-triene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules or catalysts. The conjugated double bonds in the cycloheptatriene ring can participate in electron transfer processes, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-(Chloromethyl)cyclohepta-1,3,5-triene can be compared with other similar compounds such as:
Cyclohepta-1,3,5-triene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Cycloheptatriene derivatives: Compounds like heptalene and azulene, which have fused ring structures, exhibit different chemical properties and reactivities.
Properties
CAS No. |
65810-26-6 |
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Molecular Formula |
C8H9Cl |
Molecular Weight |
140.61 g/mol |
IUPAC Name |
1-(chloromethyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C8H9Cl/c9-7-8-5-3-1-2-4-6-8/h1-5H,6-7H2 |
InChI Key |
VMSWDFOJGMBPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC=C1CCl |
Origin of Product |
United States |
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